Fmoc-D-Cys(Mtt)-OH
Overview
Description
“Fmoc-D-Cys(Mtt)-OH” is a derivative of the amino acid cysteine, used in peptide synthesis1. The “Fmoc” part stands for 9-fluorenylmethoxycarbonyl, which is a protecting group used in solid-phase peptide synthesis1. The “Mtt” stands for 4-methyltrityl, another protecting group1.
Synthesis Analysis
The synthesis of “Fmoc-D-Cys(Mtt)-OH” involves protecting group chemistry for the cysteine thiol group1. This has enabled a vast array of peptide and protein chemistry over the last several decades1. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed1.
Molecular Structure Analysis
The molecular structure of “Fmoc-D-Cys(Mtt)-OH” is complex due to the presence of the Fmoc and Mtt protecting groups1. These groups are crucial for the synthesis of complex disulfide-rich peptides1.
Chemical Reactions Analysis
The chemical reactions involving “Fmoc-D-Cys(Mtt)-OH” primarily revolve around the protection and deprotection of the cysteine thiol group1. This is paramount in synthetic chemistry, particularly in the synthesis of peptides1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-Cys(Mtt)-OH” are influenced by the presence of the Fmoc and Mtt protecting groups1. These groups affect the reactivity of the cysteine thiol group and thus the overall properties of the compound1.
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-D-Cys(Mtt)-OH and similar compounds are essential in solid-phase peptide synthesis. However, some derivatives, like Fmoc-Dab(Mtt)-OH, have shown poor coupling efficiency, suggesting that alternative orthogonally protected building blocks may be preferable in certain situations for avoiding costly and tedious procedures (Lam, Wu, & Wong, 2022).
Acid-Labile Protecting Groups : Research into acid-labile Cys-protecting groups for the Fmoc/tBu strategy includes diverse Fmoc-Cys(PG)-OH derivatives. The study highlighted the compatibility and application of these derivatives for the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates : A novel solid-phase strategy utilizing Fmoc-Lys-(Tfa)-OH, a compound similar to Fmoc-D-Cys(Mtt)-OH, demonstrated success in assembling targeting ligands, peptidic spacers, fluorescent tags, and a chelating core. This methodology is versatile and applicable for resins sensitive to mild and strong acidic conditions when acid-sensitive side chain amino protecting groups such as Mtt are employed (Sengupta et al., 2018).
Peptide Crosslinker Synthesis : Fmoc-D-Cys(Mtt)-OH derivatives are used for preparing peptide crosslinkers, as demonstrated by the synthesis of an MMP-13 degradable peptide using Fmoc chemistry. This method can be generally employed for synthesizing a wide range of peptides with reactive groups for grafting in tissue engineering applications (He & Jabbari, 2006).
Gene Delivery Systems : The solid-phase synthesis of perfluoroalkylated dimerizable detergents, used as gene delivery systems, has been demonstrated using Fmoc-Cys(SASRIN™ _® )-OH resin as a solid support, indicating a broader application in the field of gene therapy and delivery systems (Guilloteau et al., 2009).
Safety And Hazards
Future Directions
The future directions in the research and application of “Fmoc-D-Cys(Mtt)-OH” could involve the development of more efficient protecting group strategies1. This could facilitate the synthesis of more complex peptides and proteins, expanding the possibilities in peptide and protein science1.
Please note that this analysis is based on the available information and may not cover all aspects of “Fmoc-D-Cys(Mtt)-OH”. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131358 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Cys(Mtt)-OH | |
CAS RN |
252206-29-4 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252206-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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